N-(3-bromophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-(3-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and a methanesulfonyl group attached to a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl and Fluorophenyl Groups: These groups are introduced via substitution reactions, often using brominated and fluorinated benzene derivatives.
Attachment of the Methanesulfonyl Group: This step involves sulfonylation reactions, typically using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
N-(3-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving halogenated and sulfonylated compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and specificity, while the methanesulfonyl group can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)ACRYLAMIDE: Similar in structure but with an acrylamide group instead of a piperidine ring.
N-(2-BROMO-4-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE: Similar but with different substitution patterns on the aromatic rings.
Uniqueness
N-(3-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties.
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.
Properties
Molecular Formula |
C19H20BrFN2O3S |
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Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C19H20BrFN2O3S/c20-16-4-1-5-18(11-16)22-19(24)15-3-2-10-23(12-15)27(25,26)13-14-6-8-17(21)9-7-14/h1,4-9,11,15H,2-3,10,12-13H2,(H,22,24) |
InChI Key |
YSVQLYLDACDMKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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